2-(4-Methylpiperidin-1-yl)-5-nitroaniline
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Overview
Description
2-(4-Methylpiperidin-1-yl)-5-nitroaniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a piperidine ring substituted with a methyl group and a nitroaniline moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Given the presence of a piperidine ring, it could potentially interact with biological systems in ways similar to other piperidine-based compounds .
Pharmacokinetics
Piperidine derivatives are generally well absorbed and distributed in the body . The metabolism and excretion would depend on the specific functional groups present in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitroaniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Reduction: Formation of 2-(4-Methylpiperidin-1-yl)-5-aminoaniline.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: Another piperidine derivative with different substitution patterns.
4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: A complex piperidine derivative with potential therapeutic applications.
Uniqueness
2-(4-Methylpiperidin-1-yl)-5-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)12-3-2-10(15(16)17)8-11(12)13/h2-3,8-9H,4-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGLDICANUYMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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